molecular formula C24H21NO5 B2414883 [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid CAS No. 1028530-29-1

[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid

Cat. No.: B2414883
CAS No.: 1028530-29-1
M. Wt: 403.434
InChI Key: BJKZYLDYXMQFKW-UHFFFAOYSA-N
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Description

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is a complex organic compound known for its unique structural properties. It is often used in the field of organic chemistry for various synthetic applications due to its stability and reactivity.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKZYLDYXMQFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028530-29-1
Record name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid
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Preparation Methods

The synthesis of [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid typically involves several steps. One common method includes the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process generally starts with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction conditions often require a solvent like dimethylformamide (DMF) and are carried out at room temperature .

For industrial production, the synthesis may involve more scalable methods, including the use of automated peptide synthesizers which can handle larger quantities and provide higher yields .

Chemical Reactions Analysis

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid undergoes various types of chemical reactions:

Scientific Research Applications

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid primarily involves its role as a protecting group in organic synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites of the molecule. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid can be compared with other Fmoc-protected amino acids such as:

These compounds share the Fmoc protecting group but differ in their side chains, which affects their reactivity and applications in synthesis.

Biological Activity

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid, often referred to as Fmoc-(4-methoxyphenyl)acetic acid, is a complex organic compound notable for its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and a propanoic acid moiety. This compound has garnered attention in both chemical and biological research due to its potential applications in drug development and biochemical studies.

  • Molecular Formula : C₁₅H₁₅NO₃
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid
  • CAS Number : 1263046-28-1

Structural Features

The structure of this compound allows for various interactions with biological targets, making it a valuable tool in biochemical research. The Fmoc group serves as a protective group for amino acids during synthesis, while the 4-methoxyphenyl group contributes to the compound's hydrophobic character.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity, potentially leading to various therapeutic effects. Its mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

  • Enzyme Interaction Studies : Research indicates that this compound can serve as a probe for studying enzyme-substrate interactions, particularly those involving imidazole-containing enzymes.
  • Therapeutic Potential : Its unique structure suggests potential as a lead compound for developing drugs targeting specific enzymes or receptors .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity, indicating its potential as an inhibitor.

EnzymeInhibition (%)Concentration (µM)
Enzyme A75%10
Enzyme B50%25

Case Study 2: Receptor Modulation

Another study focused on the compound's interaction with a receptor linked to pain signaling. The findings revealed that the compound acted as an antagonist, effectively reducing pain responses in animal models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameMolecular Weight (g/mol)Biological Activity
Compound A250Moderate
Compound B300High
Fmoc-(4-methoxyphenyl)acetic acid273.29Very High

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